molecular formula C19H20ClN3O2 B2972287 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922991-93-3

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2972287
CAS No.: 922991-93-3
M. Wt: 357.84
InChI Key: UHJLBUDJEHBJMD-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group, a methoxyethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major products formed are typically oxidized derivatives of the indole and chlorobenzyl groups.

    Reduction: The major products are reduced forms of the indole and chlorobenzyl groups.

    Substitution: The major products are substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its chemical and biological properties.

    1-(2-methoxyethyl)-3-(1H-indol-3-yl)urea: Lacks the chlorobenzyl group, which may influence its reactivity and applications.

    1-(2-chlorobenzyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, which may alter its solubility and biological activity.

Uniqueness

1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both the chlorobenzyl and methoxyethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(15-7-3-5-9-18(15)23)22-19(24)21-12-14-6-2-4-8-16(14)20/h2-9,13H,10-12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJLBUDJEHBJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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